molecular formula C16H21NO2S B5199013 (2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one

(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B5199013
M. Wt: 291.4 g/mol
InChI Key: HUTIRJZZRCOUJD-UHFFFAOYSA-N
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Description

(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic compound with a complex structure. It belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an amine in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is unique due to its specific structural features, such as the ethoxy and pentylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethoxy-2-(pentyliminomethyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-3-5-6-9-17-11-15-16(18)13-10-12(19-4-2)7-8-14(13)20-15/h7-8,10-11,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTIRJZZRCOUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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